

Technical Support Center: Troubleshooting Defects in Cobalt Blue Ceramic Glazes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **COBALT BLUE**

Cat. No.: **B1171533**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common defects encountered when working with **cobalt blue** ceramic glazes. The information is tailored for researchers, scientists, and drug development professionals who may use ceramics in their work.

Troubleshooting Guide: Common Cobalt Blue Glaze Defects

This section details common glaze defects, their potential causes, and recommended solutions.

Crazing

Crazing is a network of fine cracks on the surface of the glaze.[\[1\]](#)[\[2\]](#)

Table 1: Troubleshooting Crazing

Potential Cause	Description	Recommended Solutions
Thermal Expansion Mismatch	<p>The primary cause of crazing is a mismatch between the thermal expansion rates of the glaze and the ceramic body; the glaze contracts more than the clay body during cooling.[1] [3]</p>	<ul style="list-style-type: none">- Adjust the glaze formulation to lower its thermal expansion. This can be achieved by increasing the silica content, decreasing materials high in potash or soda (like feldspar), or increasing the boric oxide or alumina content.[2][4]- Select a different clay body with a lower coefficient of thermal expansion that is more compatible with the glaze.[2]- Apply a thinner layer of glaze, as this can reduce the stress.[1]
Moisture Absorption	<p>For porous bodies, moisture can be absorbed over time, causing the body to expand and the glaze to craze.</p>	<ul style="list-style-type: none">- Ensure the clay body is fully vitrified for the intended firing temperature to minimize porosity.- Bisque fire to a higher temperature to create a denser body.[3]
Rapid Cooling	<p>Excessively rapid cooling can induce stress in the glaze.[2]</p>	<ul style="list-style-type: none">- While slow cooling is a common misconception for preventing crazing that is due to chemical mismatch, avoiding extreme and rapid temperature changes can prevent thermal shock-related cracking.[1][2]

Crawling

Crawling is a defect where the glaze pulls away from the surface of the ceramic body during firing, leaving bare patches.[\[5\]](#)

Table 2: Troubleshooting Crawling

Potential Cause	Description	Recommended Solutions
Contaminated Bisque Surface	Dust, oils from fingerprints, or other debris on the bisque ware can prevent the glaze from adhering properly. [5]	- Thoroughly clean the bisque surface with a damp sponge before applying the glaze. [5]
High Glaze Shrinkage	Glazes with a high percentage of raw clay (like kaolin or ball clay) can shrink excessively during drying, leading to cracks that are the starting points for crawling. [6] [7]	- Replace a portion of the raw clay in the glaze recipe with calcined clay to reduce shrinkage. [6] - Add a binder such as CMC gum to the glaze to improve adhesion. [5] [8]
Thick Glaze Application	Applying the glaze too thickly can lead to cracking as it dries, which can then cause crawling during firing. [5] [7]	- Thin the glaze with water to achieve a more manageable consistency. [5] - Apply a thinner, more even coat of glaze. Dipping or spraying can be more effective than brushing for an even coat. [5]
High Surface Tension of Glaze	Some glaze compositions, particularly matte glazes, have high surface tension in their molten state, which encourages them to pull together rather than flow out. [4]	- Add a small amount of extra flux to the glaze to reduce its surface tension. [4]

Pinholing & Blistering

Pinholes are small holes in the glaze, while blisters are larger craters.[\[9\]](#) Both are typically caused by the release of gases during firing.[\[5\]](#)

Table 3: Troubleshooting Pinholing & Blistering

Potential Cause	Description	Recommended Solutions
Gases from Clay Body	Organic materials in the clay body that do not burn out completely during bisque firing can release gases during the glaze firing, which get trapped in the molten glaze.[10]	- Ensure a thorough bisque firing with good ventilation to allow all organic matter to burn out.[11] - Bisque fire to a slightly higher temperature.[9]
Gases from Glaze Materials	Some glaze materials, such as carbonates, can decompose and release gases during firing.[11] Cobalt carbonate, for example, will release carbon dioxide.	- Substitute gassing materials with non-gassing alternatives (e.g., use frits or wollastonite instead of whiting).[11] - Consider using cobalt oxide instead of cobalt carbonate.
Thick Glaze Application	A thick layer of glaze can trap gases more easily.[5][12]	- Apply a thinner, more even coat of glaze.[5][12]
Improper Firing Schedule	Firing too rapidly does not allow sufficient time for gases to escape before the glaze seals over.[5] A fast cool can also freeze bubbles in place before they have a chance to heal.[10]	- Slow down the firing cycle, especially during the final approach to the peak temperature.[5] - Incorporate a soak at the peak temperature to allow the glaze to heal over any bubbles.[9]
Trapped Air in Glaze	Air can be trapped in the glaze during mixing or application.[5]	- Mix the glaze thoroughly but avoid introducing excessive air. Sieving the glaze can help remove lumps and air bubbles. [5]

Leaching of Cobalt

Leaching is the process by which cobalt ions can migrate from the glaze into substances that come into contact with it, such as acidic foods.[13]

Table 4: Troubleshooting Cobalt Leaching

Potential Cause	Description	Recommended Solutions
Unstable Glaze Formulation	Glazes that are not chemically durable are more prone to leaching. This is often due to an imbalance in the glaze chemistry, such as low silica or alumina content.	- Ensure the glaze is well-formulated with sufficient silica and alumina to create a stable, durable glass. - Avoid an excess of fluxes, as this can make the glaze less stable.
Underfiring	If the glaze is not fired to full maturity, it will not be as dense and durable as it should be, making it more susceptible to leaching.	- Fire the glaze to the correct temperature to ensure it reaches full maturity.
Contact with Acidic Substances	Acidic foods and liquids can accelerate the leaching of cobalt from glazes. [13]	- For functional ware intended for contact with food, perform a leaching test to ensure its safety. [14] - Use a food-safe liner glaze on surfaces that will come into contact with food. [15]

Frequently Asked Questions (FAQs)

Q1: Why is my **cobalt blue** glaze turning black?

A1: High concentrations of cobalt oxide in a glaze can result in a black or very dark, inky blue color.[\[16\]](#) Typically, cobalt oxide is used in small percentages (0.5-2%) to achieve a vibrant blue.[\[16\]](#) To achieve a lighter blue, reduce the percentage of cobalt oxide in your glaze recipe.

Q2: Can the kiln atmosphere affect the color of my **cobalt blue** glaze?

A2: Cobalt is a very stable colorant and produces a blue color in both oxidation and reduction atmospheres.[\[16\]](#) However, the overall appearance of the glaze can be subtly affected by the firing conditions.

Q3: What is the difference between using cobalt oxide and cobalt carbonate?

A3: Both cobalt oxide (CoO or Co₃O₄) and cobalt carbonate (CoCO₃) are sources of cobalt for glazes. Cobalt carbonate is a finer particle and can disperse more evenly in a glaze, but it will produce carbon dioxide gas during firing, which can be a source of pinholing or blistering.[17] Cobalt oxide is more concentrated in cobalt and does not produce as much gas.[18]

Q4: How can I test if my glaze is likely to craze?

A4: The most accurate method is to measure the coefficient of thermal expansion (CTE) of both the clay body and the fired glaze using a dilatometer. For a good fit, the glaze should have a slightly lower CTE than the body, putting it under slight compression.[19] A simpler, qualitative test is to subject a fired piece to thermal shock by immersing it in boiling water and then plunging it into ice water. If the glaze is prone to crazing, this may induce it.

Q5: What is the ideal specific gravity for a **cobalt blue** glaze?

A5: The ideal specific gravity will vary depending on the glaze recipe and application method. However, a common starting point for dipping glazes is a specific gravity of 1.4 to 1.5.[20] It is important to test and record the specific gravity and viscosity that works best for your specific glaze and process to ensure consistent results.[21]

Experimental Protocols

Protocol 1: Measurement of Specific Gravity and Viscosity

Objective: To determine the density and flow properties of a glaze slurry for consistent application.

Materials:

- Glaze slurry
- 100 ml graduated cylinder
- Gram scale (accurate to 0.01g)
- Beaker

- Ford cup or Zahn cup (for viscosity)
- Stopwatch

Procedure for Specific Gravity:

- Place the clean, dry 100 ml graduated cylinder on the gram scale and tare the weight.
- Carefully fill the graduated cylinder with the glaze slurry to the 100 ml mark.
- Record the weight of the 100 ml of glaze slurry.
- Calculate the specific gravity using the formula: Specific Gravity = Weight of Glaze (g) / Volume of Glaze (ml) For this procedure, it is simply the weight of 100 ml of glaze divided by 100.[22]

Procedure for Viscosity:

- Submerge the Ford or Zahn cup completely in the well-mixed glaze slurry.
- Lift the cup out of the glaze and simultaneously start the stopwatch.
- Observe the stream of glaze flowing from the orifice at the bottom of the cup.
- Stop the stopwatch as soon as the continuous stream breaks.
- The recorded time is the viscosity measurement.

Data Presentation:

Glaze Batch ID	Specific Gravity	Viscosity (seconds)	Notes
CBG-001	1.45	25	Good for dipping
CBG-002	1.60	40	Too thick, needs dilution

Protocol 2: Thermal Expansion Measurement (Dilatometry)

Objective: To determine the coefficient of thermal expansion (CTE) of a fired glaze and clay body to assess their compatibility.

Materials:

- Fired test bars of the clay body and the glaze (prepared according to dilatometer specifications)
- Dilatometer

Procedure:

- Prepare test bars of the fired clay body and a separately fired bar of the glaze. The glaze bar can be made by casting the glaze into a mold and firing it.
- Calibrate the dilatometer according to the manufacturer's instructions, often using a standard material with a known CTE.
- Place the test specimen (either the clay body or glaze bar) into the dilatometer.[\[23\]](#)
- Heat the specimen at a controlled rate, as specified by standard procedures (e.g., ASTM C372).
- The dilatometer will record the change in length of the specimen as a function of temperature.[\[23\]](#)
- The data is used to calculate the mean coefficient of linear thermal expansion.

Data Presentation:

Material	Mean CTE (x 10 ⁻⁷ /°C)	Firing Temperature (°C)
Clay Body A	70	1220
Cobalt Glaze X	75	1220
Cobalt Glaze Y	68	1220

Interpretation: Glaze X has a higher CTE than Body A and is likely to craze. Glaze Y has a slightly lower CTE and is a better fit.

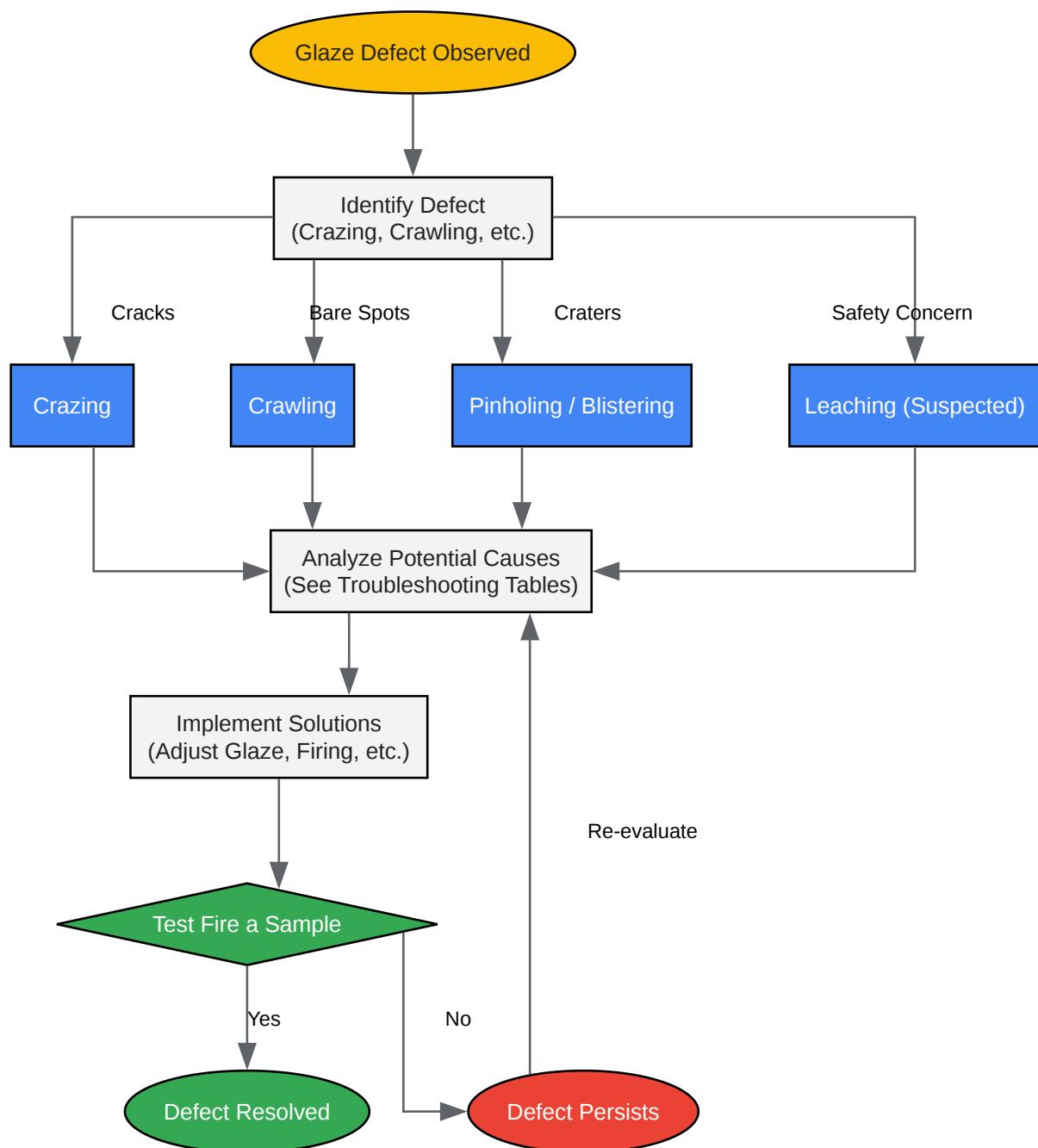
Protocol 3: Cobalt Leaching Test

Objective: To determine if a **cobalt blue** glaze leaches cobalt into an acidic solution, simulating contact with food.

Materials:

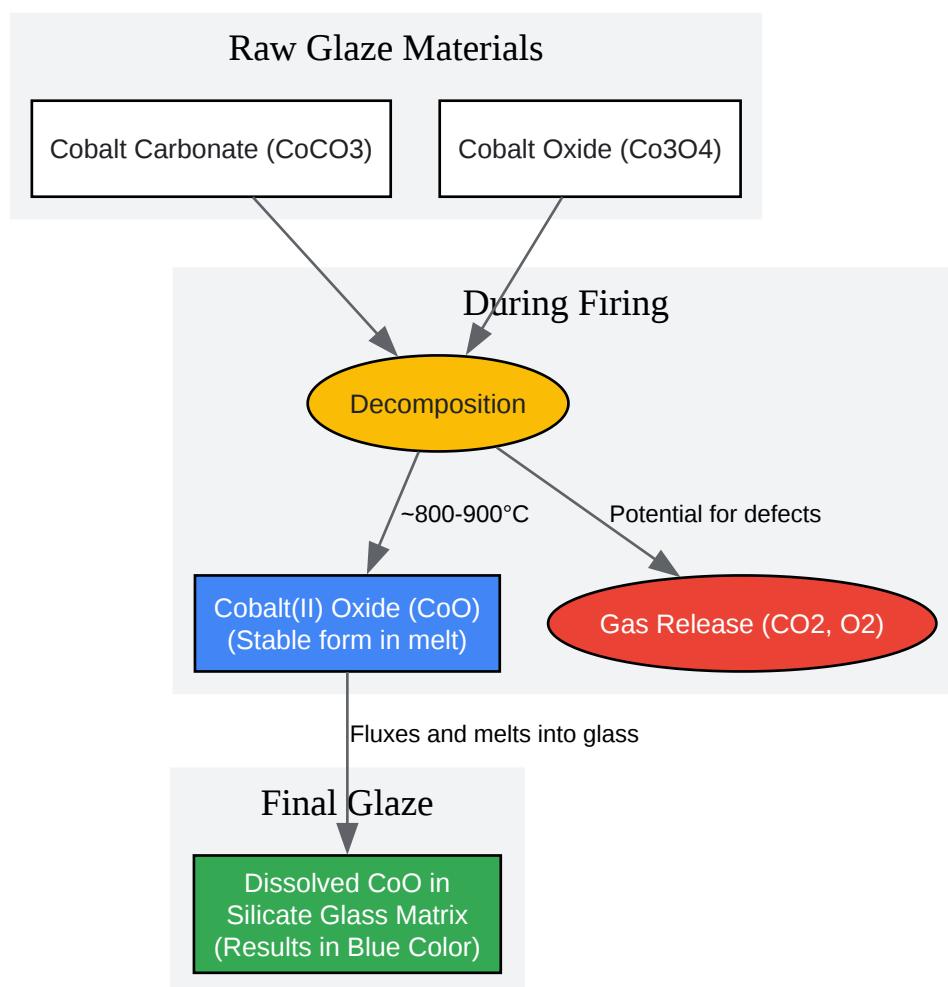
- Fired glazed ceramic ware
- 4% acetic acid solution[24]
- Plastic wrap or other cover
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for analysis

Procedure:

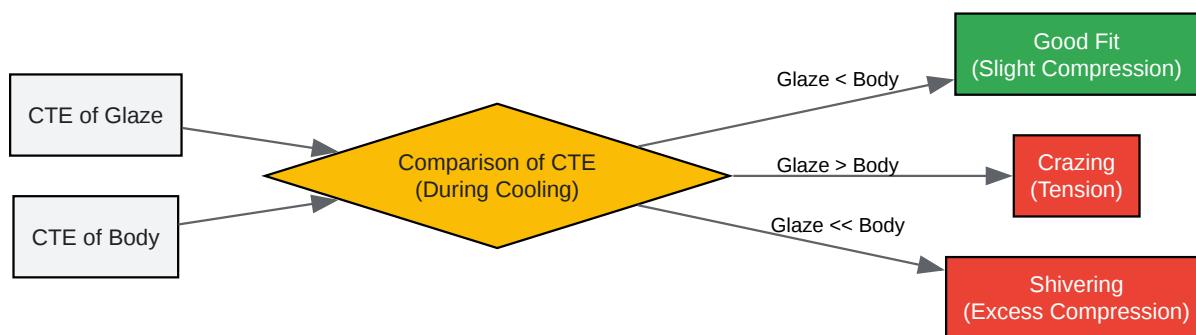

- Thoroughly clean and dry the glazed ceramic ware to be tested.[24]
- Fill the vessel with a 4% acetic acid solution to within 6-7 mm of the rim.[24]
- Cover the vessel to prevent evaporation.[24]
- Let the vessel stand at room temperature for 24 hours.[24]
- After 24 hours, decant the acetic acid solution into a clean, labeled sample container.

- Analyze the concentration of cobalt in the leachate using AAS or ICP-MS.
- Compare the results to established safety standards for drinking water as a benchmark.[\[25\]](#)

Data Presentation:


Sample ID	Leached Cobalt (mg/L)	EPA Drinking Water Standard (mg/L)	Pass/Fail
CBG-Mug-01	0.08	0.1 (Secondary)	Pass
CBG-Bowl-01	1.2	0.1 (Secondary)	Fail

Visualizations



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **cobalt blue** glaze defects.

[Click to download full resolution via product page](#)

Caption: Simplified reactions of cobalt compounds during firing.

[Click to download full resolution via product page](#)

Caption: Relationship between thermal expansion and glaze fit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ceramicmaterialsworkshop.com [ceramicmaterialsworkshop.com]
- 2. soulceramics.com [soulceramics.com]
- 3. Crazing in Stoneware Glazes: Treating the Causes, Not the Symptoms digitalfire.com]
- 4. 5 Glaze Defects and Expert Solutions for Fixing Them ceramicartsnetwork.org]
- 5. Dealing with Glaze Defects: Blistering and Crawling thepottersshedau.com]
- 6. Having Trouble with Crawling Glazes? Here's a Way to Fix Them! ceramicartsnetwork.org]
- 7. Digitalfire Ceramic Reference Library digitalfire.com]
- 8. help.glazy.org [help.glazy.org]
- 9. Glaze Trouble Shooting - Bath Potters Supplies bathpotters.co.uk]
- 10. maycocolors.com [maycocolors.com]
- 11. Glaze Blistering Problems lakesidepottery.com]
- 12. Techno File: Glaze Blisters ceramicartsnetwork.org]
- 13. Evaluation of Occupational Exposure of Glazers of a Ceramic Industry to Cobalt Blue Dye - PMC pmc.ncbi.nlm.nih.gov]
- 14. Glaze Leaching Test - GLLE digitalfire.com]
- 15. Leaching digitalfire.com]
- 16. allanchem.com [allanchem.com]
- 17. CoO (Cobalt Oxide) digitalfire.com]
- 18. Cobalt Oxide digitalfire.com]
- 19. Co-efficient of Thermal Expansion digitalfire.com]

- 20. Specific gravity [digitalfire.com]
- 21. ceramicmaterialsworkshop.com [ceramicmaterialsworkshop.com]
- 22. youtube.com [youtube.com]
- 23. wzr-ceramic.de [wzr-ceramic.de]
- 24. people.wou.edu [people.wou.edu]
- 25. Glaze Stability and Food Safety [ceramicartsnetwork.org]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting Defects in Cobalt Blue Ceramic Glazes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171533#troubleshooting-defects-in-cobalt-blue-ceramic-glazes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com